molecular formula C12H13N5O3S B5566384 ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE

ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE

Cat. No.: B5566384
M. Wt: 307.33 g/mol
InChI Key: PAVHSNKOUCJGEZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is a complex organic compound that features a tetrazole ring, a carbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The carbamoyl group is then introduced through a reaction with an isocyanate. Finally, the ethyl ester is formed by esterification of the carboxylic acid precursor with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions.

Major Products

Scientific Research Applications

ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. Additionally, the carbamoyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(4-MORPHOLINYLCARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

ETHYL 2-{[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is unique due to its combination of a tetrazole ring and a carbamoyl group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-2-20-10(18)7-21-12-14-15-16-17(12)9-5-3-8(4-6-9)11(13)19/h3-6H,2,7H2,1H3,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVHSNKOUCJGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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